1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea is a complex organic compound that features a combination of benzodioxole, dithiophene, and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, dithiophene derivatives, and quinoxaline derivatives. Common synthetic routes may involve:
Step 1: Formation of the benzodioxole intermediate through cyclization reactions.
Step 2: Synthesis of the dithiophene intermediate via thiophene functionalization.
Step 3: Coupling of the benzodioxole and dithiophene intermediates with quinoxaline derivatives under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-thienyl)urea
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-(quinoxalin-6-yl)urea
- 1-(2,3-Dithiophen-2-ylquinoxalin-6-yl)urea
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea is unique due to the combination of benzodioxole, dithiophene, and quinoxaline moieties, which may impart distinct chemical and physical properties. This uniqueness could translate into specific applications in various fields, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dithiophen-2-ylquinoxalin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3S2/c30-25(26-13-15-5-8-19-20(11-15)32-14-31-19)27-16-6-7-17-18(12-16)29-24(22-4-2-10-34-22)23(28-17)21-3-1-9-33-21/h1-12H,13-14H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNHSTTWFBJPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CS5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.